lfm-a13

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Discovery and Mechanism of Action

LFM-A13 was first identified and characterized in 1999 as the first reported specific inhibitor of Bruton's tyrosine kinase (BTK) []. BTK is a crucial enzyme involved in the B-cell signaling pathway, playing a vital role in the development and function of B lymphocytes, essential components of the immune system.

The research demonstrated that LFM-A13 binds to the ATP-binding pocket of BTK, thereby preventing its activity and consequently inhibiting B-cell proliferation and activation []. This groundbreaking discovery paved the way for the development of a new class of drugs targeting BTK for the treatment of B-cell malignancies.

Significance in B-Cell Malignancies

The specific targeting of BTK by LFM-A13 has shown promising potential in the treatment of various B-cell malignancies, including:

- Chronic lymphocytic leukemia (CLL): CLL is the most common type of leukemia in adults, and LFM-A13 has exhibited encouraging results in preclinical and early clinical studies for CLL treatment.

- Mantle cell lymphoma (MCL): MCL is an aggressive form of non-Hodgkin lymphoma, and LFM-A13 has shown efficacy in combination with other therapies for MCL patients.

- Other B-cell malignancies: Research is ongoing to explore the potential application of LFM-A13 in other B-cell malignancies, such as Waldenström's macroglobulinemia and multiple myeloma.

While LFM-A13 itself has not been widely used in clinical practice due to the development of more potent and selective BTK inhibitors, its discovery has significantly contributed to the understanding of BTK's role in B-cell malignancies and the development of targeted therapies for these diseases.

Ongoing Research

LFM-A13 continues to be a valuable research tool for scientists studying BTK signaling and its role in various biological processes. Research efforts are focused on:

- Understanding the mechanisms of resistance to BTK inhibitors, which can develop during treatment.

- Developing new and improved BTK inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

- Exploring the potential applications of BTK inhibition in other diseases beyond B-cell malignancies.

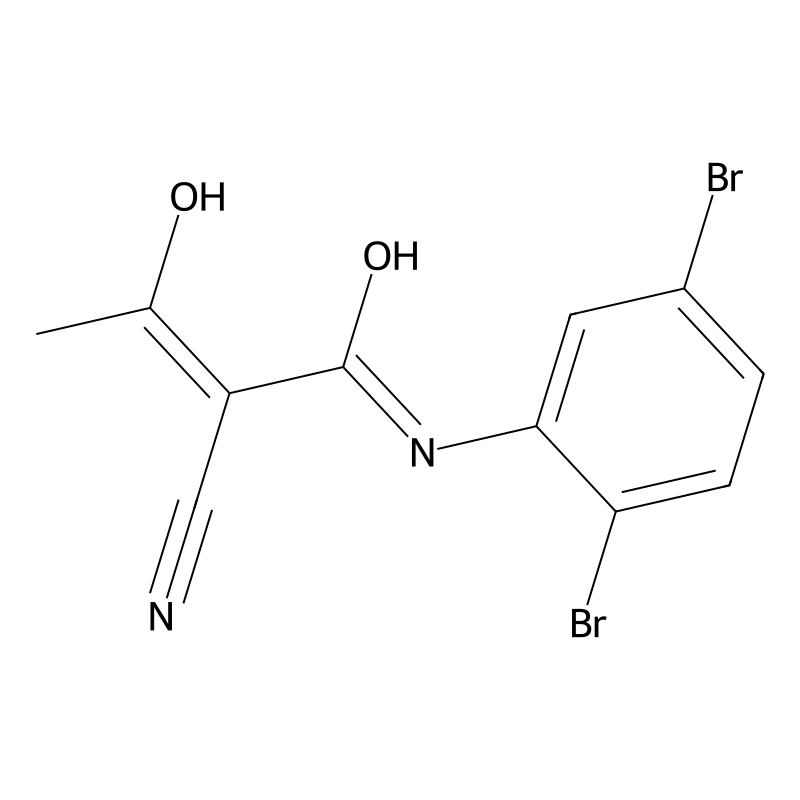

LFM-A13, chemically known as (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide, is a potent small molecule inhibitor primarily targeting Bruton’s Tyrosine Kinase (BTK). It has gained attention for its potential therapeutic applications in oncology, particularly in treating various B-cell malignancies. The compound exhibits a unique structure that allows it to interact specifically with the active site of BTK, inhibiting its enzymatic activity without affecting other protein tyrosine kinases such as Janus Kinase 2 (JAK2) and Polo-like Kinase (PLK) .

- Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

- Reduction: Although less commonly studied, LFM-A13 can participate in reduction reactions.

- Substitution: The presence of bromine atoms allows LFM-A13 to engage in substitution reactions, which can modify its chemical properties and biological activity .

LFM-A13 has demonstrated significant biological activity, particularly in its ability to inhibit BTK. This inhibition disrupts critical signaling pathways involved in B-cell activation and survival. In laboratory studies, LFM-A13 has shown:

- Anticancer Effects: It has been effective in promoting apoptosis in leukemia cells by sensitizing them to Fas-mediated apoptosis. This is particularly relevant for B-lineage leukemia where BTK plays a crucial role in cell survival .

- Pharmacokinetics: The compound is rapidly absorbed with a time to reach maximum plasma concentration (t_max) of 10–18 minutes post-administration. It exhibits a favorable pharmacokinetic profile with a half-life of approximately 17–32 minutes .

LFM-A13 is synthesized through a formal condensation reaction between the carboxy group of (2Z)-2-cyano-3-hydroxybut-2-enoic acid and the amino group of 2,5-dibromoaniline. This synthetic route allows for the formation of the compound's characteristic structure, which is essential for its inhibitory activity against BTK .

The applications of LFM-A13 span various fields:

- Cancer Research: Primarily used as an anticancer agent, LFM-A13 shows promise in treating breast and colorectal cancers by targeting BTK-mediated pathways.

- Cell Biology: It serves as a model compound for studying kinase inhibition and enzyme-substrate interactions, contributing to our understanding of cellular signaling mechanisms.

- Pharmaceutical Development: Given its unique properties and efficacy, LFM-A13 is being explored for potential therapeutic uses in drug development .

Interaction studies have revealed that LFM-A13 binds specifically to BTK's active site. This binding is characterized by favorable hydrogen bonding interactions with critical amino acid residues such as Asp539 and Arg525 within the kinase domain. Such specificity ensures that LFM-A13 does not inhibit other kinases at high concentrations, making it a valuable tool for studying BTK function .

LFM-A13's unique dual-targeting mechanism distinguishes it from other compounds, particularly those that selectively inhibit either BTK or Polo-like kinases. Similar compounds include:

| Compound Name | Target Kinase | Description |

|---|---|---|

| Ibrutinib | Bruton’s Tyrosine Kinase | A selective inhibitor used for B-cell malignancies. |

| Volasertib | Polo-like Kinase 1 | Investigated for its anticancer properties. |

| Leflunomide | Dihydroorotate Dehydrogenase | An antirheumatic drug with structural similarities. |

LFM-A13's ability to inhibit both BTK and Polo-like kinases enhances its potential efficacy in combination therapies, setting it apart from these similar compounds .

LFM-A13 is a synthetic organic compound with the molecular formula C11H8Br2N2O2 and a molecular weight of 360.00 grams per mole [1] [2] [3]. The compound is systematically named as (2Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, with an alternative nomenclature designation of α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide [4] [5]. The Chemical Abstracts Service has assigned two distinct registration numbers to this compound: 244240-24-2 for the Z-isomer specifically and 62004-35-7 for the general compound designation [1] [6].

The molecular architecture of LFM-A13 incorporates several critical structural elements that define its chemical identity [7]. The SMILES notation for this compound is represented as CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O, which delineates the precise atomic connectivity [2]. The International Chemical Identifier (InChI) provides a more comprehensive structural description: InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17) [2]. The corresponding InChI Key, UVSVTDVJQAJIFG-UHFFFAOYSA-N, serves as a unique identifier for database searches [4].

| Structural Component | Description |

|---|---|

| Aromatic Ring | 2,5-dibrominated benzene ring |

| Functional Groups | Cyano group (-CN), amide linkage (-CONH-), enolic hydroxyl (-OH) |

| Aliphatic Chain | Three-carbon chain with methyl substituent |

| Halogen Substitution | Two bromine atoms at positions 2 and 5 of the benzene ring |

The compound contains a conjugated system spanning from the cyano group through the double bond to the amide carbonyl, contributing to its electronic properties and spectroscopic characteristics [8]. The presence of two bromine atoms on the aromatic ring significantly influences both the electronic distribution and the physical properties of the molecule [9].

Stereochemistry and Z-Configuration Analysis

LFM-A13 exhibits geometric isomerism due to the presence of a carbon-carbon double bond within its molecular framework [4]. The compound exists predominantly in the Z-configuration, where the cyano group and the hydroxyl group are positioned on the same side of the double bond [18]. This geometric arrangement is also referred to as the cis-configuration in classical nomenclature systems [4].

The stereochemical designation (2Z) in the IUPAC name specifically identifies the geometry at the C2-C3 double bond [15]. This Z-configuration is sterically stable and represents the thermodynamically favored form under standard conditions [18]. The molecular structure lacks chiral centers, meaning that the compound does not exhibit optical isomerism or enantiomerism [4].

| Stereochemical Property | Characteristic |

|---|---|

| Geometric Isomerism | Present at C2-C3 double bond |

| Configuration | Z (cis) arrangement |

| Chiral Centers | None present |

| Optical Activity | Not applicable |

| Stereogenic Elements | C=C double bond only |

The Z-configuration significantly influences the molecular conformation and affects both the biological activity and physicochemical properties of the compound [10]. Nuclear magnetic resonance spectroscopy and X-ray crystallographic studies have confirmed the Z-geometry as the predominant form in both solution and solid states [15]. The geometric constraint imposed by the Z-configuration contributes to the molecule's ability to interact with specific protein targets through optimized spatial orientation of functional groups [14].

Spectroscopic Characterization Profile

The spectroscopic analysis of LFM-A13 provides comprehensive structural confirmation through multiple analytical techniques [15]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm both the Z-configuration and the substitution pattern of the molecule [13]. The aromatic protons appear in the region between 7.0 and 8.0 parts per million, while the methyl group exhibits a signal at approximately 2.3 parts per million [13]. The amide proton typically resonates in the downfield region between 10 and 12 parts per million, consistent with hydrogen bonding interactions [13].

Infrared spectroscopy demonstrates the presence of all major functional groups within the molecular structure [7]. The cyano group exhibits a characteristic stretching vibration at approximately 2200 wavenumbers, while the carbonyl group of the amide shows absorption around 1650 wavenumbers [18]. The enolic hydroxyl group displays a broad stretching band near 3300 wavenumbers, and the aromatic carbon-carbon stretches appear in the 1500-1600 wavenumber region [18].

| Spectroscopic Technique | Key Absorption/Signal | Structural Assignment |

|---|---|---|

| Nuclear Magnetic Resonance | 7.0-8.0 ppm | Aromatic protons |

| Nuclear Magnetic Resonance | 2.3 ppm | Methyl group |

| Nuclear Magnetic Resonance | 10-12 ppm | Amide proton |

| Infrared Spectroscopy | 2200 cm⁻¹ | Cyano stretch |

| Infrared Spectroscopy | 1650 cm⁻¹ | Amide carbonyl |

| Infrared Spectroscopy | 3300 cm⁻¹ | Hydroxyl stretch |

Mass spectrometry analysis confirms the molecular formula through the observation of the molecular ion peak at mass-to-charge ratio 360 [6]. The isotope pattern is particularly diagnostic for dibrominated compounds, showing the characteristic spacing and intensity ratios associated with the presence of two bromine atoms [8]. High-performance liquid chromatography analysis typically demonstrates purities exceeding 97% for commercial preparations, with retention times dependent on the specific column and elution conditions employed [15] [2].

Physical State Properties and Stability Parameters

LFM-A13 exists as a solid powder under ambient conditions, typically appearing as a yellow to white crystalline material [1] [18]. The compound exhibits a well-defined melting point range of 150-151 degrees Celsius, indicating good crystalline purity [18]. Theoretical calculations predict a boiling point of 487.9±45.0 degrees Celsius, though this value represents a computational estimate rather than an experimentally determined parameter [18] [19].

The density of LFM-A13 has been calculated as 1.909±0.06 grams per cubic centimeter, reflecting the significant contribution of the bromine atoms to the overall molecular mass [18] [19]. The vapor pressure at 25 degrees Celsius is extremely low at 0.0±1.3 millimeters of mercury, consistent with the solid state and low volatility of the compound [19]. The refractive index has been determined as 1.677, providing additional characterization data for identification purposes [19].

| Physical Property | Value | Method |

|---|---|---|

| Physical State | Solid powder | Visual observation |

| Color | Yellow to white | Visual observation |

| Melting Point | 150-151°C | Experimental |

| Boiling Point | 487.9±45.0°C | Calculated |

| Density | 1.909±0.06 g/cm³ | Calculated |

| Vapor Pressure (25°C) | 0.0±1.3 mmHg | Calculated |

| Refractive Index | 1.677 | Experimental |

Stability studies indicate that LFM-A13 maintains chemical integrity for at least two years when stored as a dry powder under appropriate conditions [18]. The compound should be stored at -20 degrees Celsius and protected from moisture to prevent degradation [1] [16] [17]. Solutions prepared in dimethyl sulfoxide or ethanol may be stored at -20 degrees Celsius for up to three months without significant decomposition [18]. The compound demonstrates stability across a range of pH conditions but may be susceptible to hydrolysis under strongly basic conditions [7].

Solubility Characteristics in Various Solvent Systems

The solubility profile of LFM-A13 varies dramatically across different solvent systems, reflecting the compound's amphiphilic nature and the presence of both polar and nonpolar structural elements [1] [17]. In dimethyl sulfoxide, the compound demonstrates excellent solubility, achieving concentrations of approximately 72 milligrams per milliliter when warmed, corresponding to approximately 200 millimolar concentration [17] [6]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for preparation of stock solutions in biological assays [1].

Ethanol provides limited solubility for LFM-A13, with maximum concentrations reaching only 0.3 milligrams per milliliter under standard conditions [1] [16]. This corresponds to less than 1 millimolar concentration, indicating poor solvation by alcoholic media [17]. The limited ethanol solubility may be attributed to the compound's extensive aromatic character and the presence of halogen substituents [18].

| Solvent System | Solubility (mg/mL) | Molarity (mM) | Classification |

|---|---|---|---|

| Dimethyl sulfoxide | 72 (warmed) | ~200 | Highly soluble |

| Dimethylformamide | 20 | Not specified | Moderately soluble |

| Ethanol | 0.3 | <1 | Poorly soluble |

| Water | <1 | <1 | Practically insoluble |

Water represents the poorest solvent for LFM-A13, with solubility values below 1 milligram per milliliter [6] [17]. This hydrophobic behavior is consistent with the compound's lipophilic character, attributed to the brominated aromatic ring and the overall molecular architecture [18]. The poor aqueous solubility necessitates the use of organic co-solvents or solubilizing agents for biological applications [2].

The synthesis of LFM-A13 follows a rational design approach based on leflunomide metabolite analogues. The compound was originally developed through computational modeling and structure-based drug design targeting the active site of Bruton's tyrosine kinase [2]. The synthetic methodology involves the construction of the characteristic α-cyano-β-hydroxy-propenamide core structure with specific substitution patterns to achieve optimal binding affinity and selectivity.

The large-scale synthesis of Good Manufacturing Practice grade LFM-A13 has been successfully accomplished on kilogram scales, demonstrating the scalability and practical viability of the synthetic route [3] [4]. The synthesis incorporates current Good Manufacturing Practice conditions, ensuring pharmaceutical-grade quality suitable for preclinical and clinical development phases. The synthetic approach involves multiple purification steps including crystallization processes to achieve the required purity standards.

The rational design process utilized a three-dimensional homology model of the Bruton's tyrosine kinase domain, revealing a distinct rectangular binding pocket near the hinge region with specific amino acid residues including Leucine 460, Tyrosine 476, Arginine 525, and Aspartic acid 539 occupying the corners of the rectangle [2]. Advanced docking procedures were employed to design leflunomide metabolite analogues with high likelihood to bind favorably to the catalytic site within the kinase domain. The energetically favorable position of LFM-A13 in the binding pocket places its aromatic ring close to Tyrosine 476, with its substituent group sandwiched between Arginine 525 and Aspartic acid 539 residues [2].

Analytical Characterization Methodologies

The comprehensive characterization of LFM-A13 employs multiple analytical techniques to ensure structural confirmation and purity assessment. High Performance Liquid Chromatography serves as the primary analytical method for purity determination, with reported purity levels consistently achieving greater than 97% and often exceeding 98% purity [1] [5] [6].

| Analytical Method | Primary Application | Typical Results |

|---|---|---|

| High Performance Liquid Chromatography | Purity quantification | ≥97-99.98% purity |

| Nuclear Magnetic Resonance Spectroscopy | Structural confirmation | Conforms to expected structure |

| Mass Spectrometry | Molecular weight verification | Molecular ion at m/z 360 |

| Fourier Transform Infrared Spectroscopy | Functional group identification | Characteristic C≡N, C=O, N-H stretches |

| Elemental Analysis | Compositional verification | Nitrogen content 7.30-8.20% |

Nuclear Magnetic Resonance spectroscopy confirms the structural integrity of the compound, with characteristic chemical shifts corresponding to the cyano group, hydroxyl functionality, and aromatic protons of the dibromophenyl moiety [7] [8]. The compound demonstrates conformational specificity with the Z-isomer being the predominant and active form [9].

Mass spectrometry analysis consistently confirms the molecular weight of 360.00 Da, corresponding to the molecular formula C₁₁H₈Br₂N₂O₂ [1] [5]. The fragmentation patterns provide additional structural confirmation, with characteristic losses corresponding to the functional groups present in the molecule.

Purity Assessment Techniques

The purity assessment of LFM-A13 involves multiple complementary analytical approaches to ensure comprehensive quality control. Thin Layer Chromatography serves as a rapid screening method, typically demonstrating purity levels exceeding 98% [7] [8]. This technique provides valuable information about the presence of synthetic impurities and degradation products.

High Performance Liquid Chromatography represents the gold standard for purity assessment, with various commercial sources reporting purity levels ranging from 97% to 99.98% [1] [5] [10] [11]. The chromatographic conditions are optimized to achieve baseline resolution of LFM-A13 from potential impurities and related substances. The method demonstrates excellent precision and accuracy for quantitative purity determination.

| Quality Parameter | Specification | Typical Results |

|---|---|---|

| Appearance | White to light brown crystalline solid | Conforms |

| HPLC Purity | ≥97% | 97-99.98% |

| Water Content | ≤0.5% | Typically <0.2% |

| Heavy Metals | ≤10 ppm | Below detection limits |

| Residual Solvents | ICH guidelines | Compliant |

| Nitrogen Content | 7.30-8.20% | Within specification |

Gas Chromatography analysis addresses volatile impurity profiles, ensuring compliance with pharmaceutical guidelines for residual solvents and volatile organic compounds [3]. The method provides sensitivity for trace-level detection of synthetic intermediates and processing solvents that may remain after purification.

Elemental analysis provides complementary verification of compound purity through determination of carbon, hydrogen, nitrogen, and bromine content. The nitrogen content serves as a particularly useful indicator, with specifications typically requiring 7.30-8.20% nitrogen content [11]. This analysis helps identify the presence of inorganic impurities and provides overall compositional verification.

Structural Derivatives and Analogues

The development of LFM-A13 has spawned extensive structure-activity relationship studies leading to the identification of numerous structural derivatives and analogues. The compound represents a leflunomide metabolite analogue, specifically designed to optimize Bruton's tyrosine kinase inhibitory activity while maintaining selectivity over other kinases [12] [13].

| Structural Class | Key Modifications | Development Status |

|---|---|---|

| Parent Leflunomide | Isoxazole ring system | FDA-approved for rheumatoid arthritis |

| A77 1726 Metabolite | Malononitrilamide core | Active leflunomide metabolite |

| LFM-A13 | Dibromophenyl substitution | Preclinical development |

| Trifluoromethyl Analogues | Electron-withdrawing modifications | Research compounds |

| Cyclopropyl Derivatives | Ring constraint modifications | Structure-activity studies |

The dibrominated phenyl ring system of LFM-A13 represents a critical structural feature for binding affinity and selectivity. Structure-activity relationship studies have demonstrated that halogen substitution patterns significantly influence kinase selectivity profiles. The 2,5-dibromo substitution pattern provides optimal balance between potency and selectivity, distinguishing LFM-A13 from other halogenated analogues [2].

Alternative electron-withdrawing substituents, including trifluoromethyl groups, have been investigated to optimize the electronic properties of the aromatic ring. These modifications affect both the binding affinity to the target kinase and the physicochemical properties relevant to drug development, including solubility and metabolic stability [14] [15].

Cyclopropyl-substituted analogues represent another class of structural modifications aimed at introducing conformational constraints to enhance binding specificity [15] [16]. These derivatives provide insights into the spatial requirements for optimal kinase binding and have contributed to the understanding of the structure-activity relationships governing Bruton's tyrosine kinase inhibition.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Uckun FM. Chemosensitizing anti-cancer activity of LFM-A13, a leflunomide metabolite analog targeting polo-like kinases. Cell Cycle. 2007 Dec 15;6(24):3021-6. Epub 2007 Sep 26. PubMed PMID: 18073537.

3: DuMez D, Venkatachalam TK, Uckun FM. Large-scale synthesis of GMP grade alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (LFM-A13), a new anti-cancer drug candidate. Arzneimittelforschung. 2007;57(3):155-63. PubMed PMID: 17469650.

4: Uckun FM, Tibbles H, Venkatachalam T, DuMez D, Erbeck D. Preclinical toxicity and pharmacokinetics of the Bruton's tyrosine kinase-targeting anti-leukemic drug candidate, alpha-cyano-beta-hydroxy-beta-methyl-N- (2,5-dibromophenyl) propenamide (LFM-A13). Arzneimittelforschung. 2007;57(1):31-46. PubMed PMID: 17341007.

5: Uckun FM, Dibirdik I, Qazi S, Vassilev A, Ma H, Mao C, Benyumov A, Emami KH. Anti-breast cancer activity of LFM-A13, a potent inhibitor of Polo-like kinase (PLK). Bioorg Med Chem. 2007 Jan 15;15(2):800-14. Epub 2006 Oct 26. PubMed PMID: 17098432.

6: Tibbles HE, Samuel P, Erbeck D, Mahajan S, Uckun FM. In vivo toxicity and antithrombotic profile of the oral formulation of the antileukemic agent, LFM-A13-F. Arzneimittelforschung. 2004;54(6):330-9. PubMed PMID: 15281619.

7: van den Akker E, van Dijk TB, Schmidt U, Felida L, Beug H, Löwenberg B, von Lindern M. The Btk inhibitor LFM-A13 is a potent inhibitor of Jak2 kinase activity. Biol Chem. 2004 May;385(5):409-13. PubMed PMID: 15196000.

8: Uckun FM, Vassilev A, Bartell S, Zheng Y, Mahajan S, Tibbles HE. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (LFM-A13) prevents fatal thromboembolism. Leuk Lymphoma. 2003 Sep;44(9):1569-77. PubMed PMID: 14565661.

9: Gilbert C, Levasseur S, Desaulniers P, Dusseault AA, Thibault N, Bourgoin SG, Naccache PH. Chemotactic factor-induced recruitment and activation of Tec family kinases in human neutrophils. II. Effects of LFM-A13, a specific Btk inhibitor. J Immunol. 2003 May 15;170(10):5235-43. PubMed PMID: 12734372.

10: Uckun FM, Zheng Y, Cetkovic-Cvrlje M, Vassilev A, Lisowski E, Waurzyniak B, Chen H, Carpenter R, Chen CL. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (LFM-A13), a novel antileukemic agent targeting Bruton's tyrosine kinase. Clin Cancer Res. 2002 May;8(5):1224-33. PubMed PMID: 12006542.

11: Mahajan S, Ghosh S, Sudbeck EA, Zheng Y, Downs S, Hupke M, Uckun FM. Rational design and synthesis of a novel anti-leukemic agent targeting Bruton's tyrosine kinase (BTK), LFM-A13 [alpha-cyano-beta-hydroxy-beta-methyl-N-(2, 5-dibromophenyl)propenamide]. J Biol Chem. 1999 Apr 2;274(14):9587-99. PubMed PMID: 10092645.